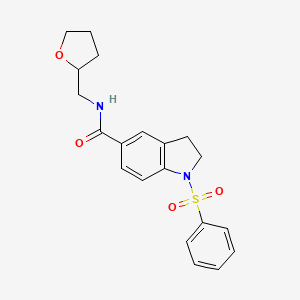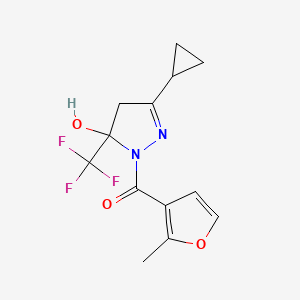
1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting certain enzymes that are involved in the development and progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of tumor cells. Additionally, the compound has been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide is its potential as a therapeutic agent for cancer and inflammatory diseases. However, there are some limitations to using this compound in lab experiments. For example, its low solubility in water can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide. Some possible areas of research include:
1. Investigating the compound's potential as a treatment for Alzheimer's disease and other neurological disorders.
2. Developing new synthetic methods for the compound that may improve its solubility and other properties.
3. Studying the compound's mechanism of action in greater detail to better understand how it exerts its therapeutic effects.
4. Exploring the use of this compound in combination with other drugs to enhance its anticancer and anti-inflammatory effects.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for cancer, inflammatory diseases, and neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential in a variety of therapeutic applications.
Synthesemethoden
The synthesis of 1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide involves several steps. The starting material for the synthesis is 5-indolinecarboxylic acid, which is first converted into its acid chloride derivative. This derivative is then reacted with N-(tetrahydro-2-furanylmethyl)amine to obtain the corresponding amide. Finally, the amide is reacted with phenylsulfonyl chloride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-14-17-5-4-12-26-17)16-8-9-19-15(13-16)10-11-22(19)27(24,25)18-6-2-1-3-7-18/h1-3,6-9,13,17H,4-5,10-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOVUIHTRKAYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)
![1-(2-methoxy-5-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6096240.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6096257.png)
![3-methyl-6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B6096260.png)
![3-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6096262.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B6096276.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B6096277.png)
![1-(4-{[(3-chlorobenzyl)amino]methyl}phenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6096278.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6096297.png)
![[4-(methylthio)phenyl][1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6096302.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6096315.png)